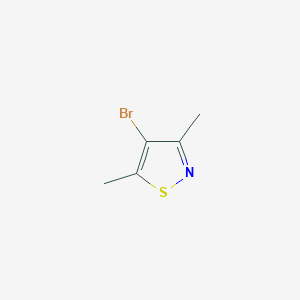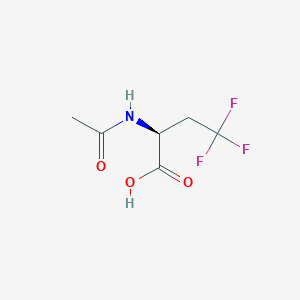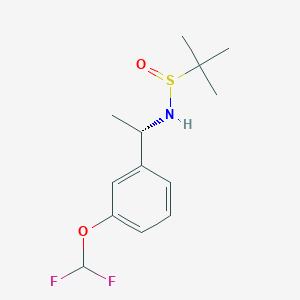![molecular formula C9H13BrO2 B12848504 Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12848504.png)
Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate is a compound that belongs to the class of bicyclic compounds. These compounds are characterized by their unique structural features, which include two fused rings. The bicyclo[2.1.1]hexane scaffold is particularly interesting due to its strained ring system, which can impart unique chemical and physical properties to the molecules that contain it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate typically involves the use of photochemistry to access new building blocks via [2+2] cycloaddition. This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often involve the use of a mercury lamp and specific glassware to facilitate the cycloaddition process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would likely involve scaling up the photochemical synthesis process. This would require specialized equipment to handle the photochemical reactions on a larger scale, as well as optimization of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Addition Reactions: The strained ring system can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions will depend on the desired transformation and the reactivity of the compound.
Major Products Formed
The major products formed from these reactions will vary depending on the type of reaction and the reagents used. For example, substitution reactions will yield products where the bromomethyl group is replaced by another functional group, while oxidation reactions may introduce new oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly those with sp3-rich chemical space
Biology: The compound’s unique structure can be used to study the effects of strained ring systems on biological activity.
Industry: Used in the development of new materials and chemical processes that leverage the unique properties of the bicyclo[2.1.1]hexane scaffold.
Mecanismo De Acción
The mechanism of action of Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate is largely dependent on its chemical reactivity and the specific context in which it is used. The strained ring system can interact with various molecular targets, potentially leading to unique biological effects. The exact molecular targets and pathways involved will vary depending on the specific application and the nature of the interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexane Derivatives: Other compounds with the bicyclo[2.1.1]hexane scaffold, such as 1,2-disubstituted bicyclo[2.1.1]hexanes
Bicyclo[1.1.1]pentane Derivatives: These compounds are also characterized by their strained ring systems and have been used as molecular replacements for benzenes.
Uniqueness
Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate is unique due to its specific substitution pattern, which includes a bromomethyl group and a carboxylate ester. This combination of functional groups, along with the strained bicyclic scaffold, imparts unique chemical and physical properties that can be leveraged in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H13BrO2 |
|---|---|
Peso molecular |
233.10 g/mol |
Nombre IUPAC |
methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate |
InChI |
InChI=1S/C9H13BrO2/c1-12-7(11)9-3-2-8(4-9,5-9)6-10/h2-6H2,1H3 |
Clave InChI |
AELDEHOTNIPBTB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CCC(C1)(C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12848450.png)
![di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate](/img/structure/B12848456.png)

![tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate](/img/structure/B12848464.png)


![2-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12848477.png)

![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)


